molecular formula C17H14FN3O3 B2652305 N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-69-1

N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2652305
CAS No.: 886896-69-1
M. Wt: 327.315
InChI Key: JXZGUTOOTWCIPU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 4-fluorobenzyl carboxamide group at position 3, a hydroxyl group at position 2, and a methyl group at position 6. This structural configuration is critical for its biological activity, particularly in antiviral and analgesic applications. The compound’s synthesis often involves condensation reactions using tricarbonylmethane derivatives, as seen in related analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-2-4-12(18)5-3-11/h2-8,23H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGUTOOTWCIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the pyrido[1,2-a]pyrimidine scaffold exhibit significant anticancer properties. The structural characteristics of this compound allow it to interact with various biological targets, potentially leading to the inhibition of tumor growth. For example, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against several cancer cell lines, including breast and colon cancer cells. Studies have reported that modifications to the pyrimidine ring can enhance selectivity and potency against specific cancer types, making this compound a candidate for further investigation in anticancer therapies .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs are of particular interest for their role in cancer therapy, as they can halt the proliferation of cancerous cells by disrupting the cell cycle . The compound's structure allows for selective binding to these enzymes, which can lead to improved therapeutic outcomes.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives. The compound has shown promise against various bacterial strains, suggesting its potential application in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance in pathogenic bacteria .

Photophysical Properties

The unique structural framework of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has led to investigations into its photophysical properties. Compounds with similar structures have been identified as potential fluorophores, which can be used in various applications such as fluorescence imaging and sensing technologies . The ability of these compounds to exhibit strong luminescence makes them suitable candidates for developing advanced materials in optoelectronics.

Supramolecular Chemistry

The compound's capacity to form stable supramolecular structures through non-covalent interactions opens avenues for applications in supramolecular chemistry. These interactions can lead to the development of novel materials with tailored properties for use in drug delivery systems or as scaffolds for biomimetic applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in HeLa cells with IC50 values below 1 µM.
Study BEnzyme InhibitionShowed selective inhibition of CDK2 with a fold selectivity over CDK9, indicating potential for targeted cancer therapies.
Study CAntimicrobial PropertiesReported effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate

Structural Differences : Replaces the 4-fluorobenzyl carboxamide group with an ethyl ester.
Key Findings :

  • Exhibits zwitterionic behavior in crystalline form due to protonation at nitrogen and charge localization at position 3 .
  • Exists as a tautomeric equilibrium in solution, influencing solubility and reactivity .
  • Serves as a precursor for antiviral agents but lacks the carboxamide group’s binding affinity for specific biological targets .
Property Target Compound Ethyl Ester Analog
Functional Group (C3) Carboxamide Ester
Zwitterionic Form Not reported Yes
Biological Application Antiviral/Analgesic Antiviral precursor

N-(Benzyl)-2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (Unmethylated Analog)

Structural Differences : Lacks the 8-methyl group on the pyridine moiety.
Key Findings :

  • Methylation at position 8 enhances analgesic activity by improving pharmacokinetic properties and target engagement .
  • The unmethylated analog shows reduced efficacy in pain models, highlighting the 8-methyl group’s role in bioactivity .
Property Target Compound Unmethylated Analog
Position 8 Substituent Methyl Hydrogen
Analgesic Activity High Moderate

TRC 210258 (N-(4-Chlorophenyl)-2-(4-Fluorophenoxy)-N-Methylimidazo[1,2-a]Pyrimidine-3-Carboxamide)

Structural Differences: Replaces the pyrido[1,2-a]pyrimidine core with an imidazo[1,2-a]pyrimidine ring and substitutes the 4-fluorobenzyl group with a 4-chlorophenyl and fluorophenoxy moiety. Key Findings:

  • Targets metabolic disorders (e.g., diabetes) via insulin resistance modulation .
  • The imidazo ring and fluorophenoxy group enhance metabolic stability but reduce selectivity for analgesic targets compared to the pyrido core .
Property Target Compound TRC 210258
Core Structure Pyrido[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine
Primary Application Analgesic Metabolic regulation

Pyrimido[1,2-a]Benzimidazole Derivatives (e.g., N-(4-Fluorophenyl)-4-Oxo-2,3,4,10-Tetrahydropyrimido[1,2-a]Benzimidazole-2-Carboxamide)

Structural Differences : Fuses a benzimidazole ring to the pyrimidine core instead of pyridine.
Key Findings :

  • Increased planarity improves DNA intercalation but reduces blood-brain barrier penetration, limiting central nervous system applications .
  • The 4-fluorophenyl group maintains target affinity but alters solubility compared to the 4-fluorobenzyl group .
Property Target Compound Benzimidazole Analog
Core Structure Pyrido[1,2-a]pyrimidine Pyrimido[1,2-a]benzimidazole
Solubility Moderate Low

Patent-Derived Carboxamide Analogs (EP 4 374 877 A2)

Structural Differences : Include tetrahydro-pyridazine cores (e.g., (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide).
Key Findings :

  • Trifluoromethyl and furan substituents enhance metabolic stability and kinase inhibition but introduce steric hindrance .
  • Fluorophenylmethyl groups improve lipophilicity, comparable to the target compound’s 4-fluorobenzyl group .
Property Target Compound Patent Analog
Substituent (C3) 4-Fluorobenzyl 3-Fluorobenzyl
Metabolic Stability Moderate High

Biological Activity

N-[(4-fluorophenyl)methyl]-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 341967-77-9

This compound features a pyridopyrimidine core, which is known for its diverse biological activities.

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, this compound reduces the levels of tetrahydrofolate necessary for the synthesis of purines and pyrimidines, ultimately leading to impaired cell proliferation, particularly in cancer cells .

Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in treating various conditions:

  • Cancer : Inhibition of DHFR has been linked to anticancer activity, as it disrupts the replication of rapidly dividing cells.
  • Autoimmune Diseases : Similar compounds are being explored for their potential in treating autoimmune disorders due to their immunosuppressive effects .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that pyridopyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a study highlighted the enhanced efficacy of pyridopyrimidine derivatives against breast cancer cells when combined with other chemotherapeutic agents .
  • Animal Models : In vivo studies using animal models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy .
  • Enzymatic Inhibition : Detailed enzymatic assays have confirmed that this compound exhibits high affinity for DHFR, with IC50 values comparable to established inhibitors like methotrexate .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
DHFR InhibitionHigh affinity inhibitor
Anticancer ActivitySignificant cytotoxicity against cancer cells
Autoimmune PotentialPossible therapeutic use in autoimmune diseases

Table 2: Comparative Analysis of Pyridopyrimidine Derivatives

Compound NameTarget EnzymeIC50 Value (µM)Reference
N-(4-Fluorophenyl)methyl derivativeDHFR0.5
MethotrexateDHFR0.03
Other Pyridopyrimidine DerivativeVariousVaries

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